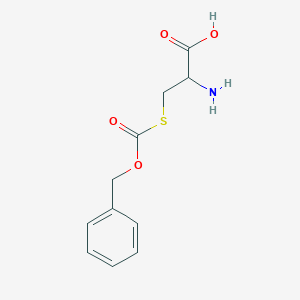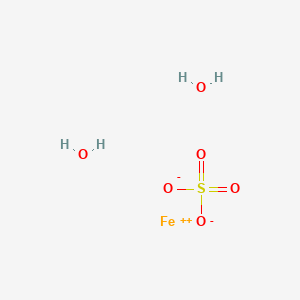
(R)-2-氨基-3-(((苄氧羰基)硫代)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, also known as (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗氧化和抗菌特性
与 (R)-2-氨基-3-(((苄氧羰基)硫代)丙酸反应性相似的含硫基化合物表现出显着的抗氧化和抗菌活性。硫基的存在可以增强化合物的反应性,使其成为研究氧化应激缓解和微生物抑制的候选物 (А. G. Kaplaushenko,2019 年)。
在植物胁迫反应中的作用
对与 (R)-2-氨基-3-(((苄氧羰基)硫代)丙酸具有相同官能团的羧酸的研究表明它们在植物胁迫反应中的重要性。这些化合物参与帮助植物适应各种环境胁迫的信号通路。(R)-2-氨基-3-(((苄氧羰基)硫代)丙酸参与类似机制的潜力对于农业生物技术和植物科学具有重要意义 (Luz Yáñez 等,2020 年)。
药用应用
(R)-2-氨基-3-(((苄氧羰基)硫代)丙酸的结构特征表明其在药物开发中的用途,特别是在新型药物化合物的合成中。它的反应基团可以用来创造对各种疾病具有更高疗效和特异性的药物。相关化合物的研究强调了此类结构元素在药理学背景中的重要性 (S. Fuloria 等,2020 年)。
材料科学应用
(R)-2-氨基-3-(((苄氧羰基)硫代)丙酸独特的化学结构也可能在材料科学中找到应用,特别是在新型聚合物和功能材料的开发中。它形成稳定和反应性中间体的潜力可以用于合成具有所需物理和化学性质的材料 (Pavithra V Ravi 等,2021 年)。
作用机制
Mode of Action
The benzyloxycarbonyl (Z) group is a common protecting group in organic chemistry, often used to prevent unwanted reactions at the amino group during peptide synthesis . The Z group can be removed under certain conditions, potentially releasing the cysteine residue to interact with its targets.
Biochemical Pathways
It is involved in protein synthesis, detoxification, and the regulation of cellular redox status through the synthesis of glutathione . If H-Cys(Z)-OH can release cysteine in the body, it may potentially affect these pathways.
Result of Action
If it can release cysteine in the body, it may contribute to the cellular pool of this amino acid, potentially affecting protein synthesis and redox regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the Z protecting group and the release of cysteine. Moreover, the cellular environment can influence the compound’s access to its targets and its subsequent effects .
生化分析
Biochemical Properties
H-Cys(Z)-OH plays a crucial role in biochemical reactions, particularly in the formation and stabilization of protein structures. It interacts with various enzymes, proteins, and other biomolecules through its thiol group, which can form disulfide bonds. These interactions are essential for maintaining the structural integrity and function of proteins. For example, H-Cys(Z)-OH can interact with enzymes such as cysteine proteases, which rely on the thiol group for catalytic activity . Additionally, it can form complexes with metal ions, influencing the activity of metalloproteins.
Cellular Effects
H-Cys(Z)-OH has significant effects on various types of cells and cellular processes. It influences cell function by participating in redox reactions and maintaining cellular redox homeostasis. The thiol group of H-Cys(Z)-OH can undergo oxidation and reduction, which is critical for regulating cell signaling pathways and gene expression . Furthermore, H-Cys(Z)-OH can modulate cellular metabolism by acting as a precursor for the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of H-Cys(Z)-OH involves its ability to form disulfide bonds and interact with various biomolecules. At the molecular level, H-Cys(Z)-OH can bind to proteins through its thiol group, leading to the formation of disulfide bridges that stabilize protein structures . It can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For instance, H-Cys(Z)-OH can inhibit cysteine proteases by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Cys(Z)-OH can change over time due to its stability and degradation. H-Cys(Z)-OH is relatively stable under physiological conditions, but it can undergo oxidation to form cystine, which may alter its biochemical properties . Long-term studies have shown that H-Cys(Z)-OH can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative damage.
Dosage Effects in Animal Models
The effects of H-Cys(Z)-OH vary with different dosages in animal models. At low doses, H-Cys(Z)-OH can enhance cellular antioxidant capacity and improve overall cellular function. At high doses, it may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . Threshold effects have been observed, where moderate doses of H-Cys(Z)-OH provide optimal benefits without causing adverse effects.
Metabolic Pathways
H-Cys(Z)-OH is involved in several metabolic pathways, including the synthesis of glutathione and taurine. It interacts with enzymes such as cysteine dioxygenase, which catalyzes the conversion of cysteine to cysteine sulfinic acid, a precursor for taurine synthesis . Additionally, H-Cys(Z)-OH can influence metabolic flux by modulating the levels of various metabolites involved in redox reactions and cellular detoxification processes.
Transport and Distribution
Within cells and tissues, H-Cys(Z)-OH is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . The localization and accumulation of H-Cys(Z)-OH can affect its activity and function, particularly in redox-sensitive cellular processes.
Subcellular Localization
H-Cys(Z)-OH is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of H-Cys(Z)-OH can vary depending on its localization, with distinct roles in different cellular compartments.
属性
IUPAC Name |
2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGSEXFFGHKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-72-5 |
Source


|
| Record name | Cysteine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














